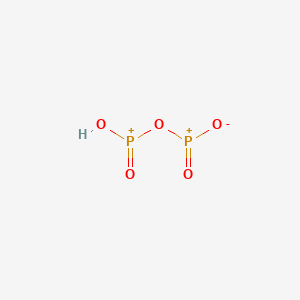

Diphosphonate(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

HO5P2+ |

|---|---|

Molecular Weight |

142.95 g/mol |

IUPAC Name |

hydroxy-oxo-phosphooxyphosphanium |

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4/p+1 |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-O |

SMILES |

O[P+](=O)O[P+](=O)[O-] |

Canonical SMILES |

O[P+](=O)O[P+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Diphosphonate 1

Established Synthetic Pathways for Geminal Diphosphonate(1-) Structures

Several classical reactions form the bedrock of geminal diphosphonate synthesis, providing reliable and versatile methods for creating the characteristic P-C-P bond.

Classic Kondratyev and Moedritzer–Irani Reactions

The Moedritzer–Irani reaction is a well-established, one-pot synthesis for α-aminomethylenephosphonic acids. tandfonline.com This Mannich-type condensation involves the reaction of an amine (primary or secondary), formaldehyde, and phosphorous acid under acidic conditions. tandfonline.comnih.gov The use of a primary amine leads to the formation of a bis(methylenephosphonic acid) as the initially formed secondary amine is more reactive. nih.gov This method has been successfully employed to synthesize a variety of α-aminobisphosphonates and has also been adapted to introduce phosphonic acid functionalities onto polymers and dendrimers. tandfonline.comnih.govresearchgate.net

The reaction of nitriles with phosphorous acid and its tris(trimethylsilyl) ester can also yield α-functionalized geminal diphosphonic acids. researchgate.net This approach provides a direct route to valuable 1-aminoalkyl-1,1-diphosphonic acids. rushim.ru

Application of Michaelis–Arbuzov and Wittig–Horner Approaches

The Michaelis–Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used to synthesize phosphonates. researchgate.netwikipedia.orgnih.gov The classical approach involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.gov While highly effective for monophosphonates, the direct synthesis of trisphosphonate esters from simple trihalomethyl compounds via the Michaelis-Arbuzov reaction is generally not feasible. beilstein-journals.org However, variations of this reaction are instrumental in preparing precursors for geminal bisphosphonates. For instance, a two-step strategy can be employed, starting with an Arbuzov reaction between a halo-substrate and a trialkyl phosphite, followed by the addition of a dialkyl phosphonate (B1237965) to the resulting monophosphonate. arkat-usa.org One-pot syntheses of symmetrical bisphosphonic esters have also been developed. arkat-usa.org

The Wittig–Horner reaction , specifically the Horner–Wadsworth–Emmons (HWE) modification, is a powerful tool for the stereoselective synthesis of alkenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgnih.gov While primarily used for creating C=C double bonds, Wittig-Horner reagents, such as tetra-alkylmethane-1,1-bis-phosphonates, can be used to synthesize substituted bisphosphonate esters. arkat-usa.org The reaction of metallated bisphosphonate esters with alkyl halides provides a route to various substituted geminal bisphosphonates. arkat-usa.org A "phospha-Wittig-Horner" reaction has also been developed, which utilizes a phosphanylphosphonate to convert aldehydes into phosphaalkenes. rsc.org

Development of Novel Synthetic Strategies for Diphosphonate(1-) Analogues

Building upon the classical methods, researchers have developed innovative strategies to access a wider range of diphosphonate(1-) analogues with enhanced properties and functionalities.

Chemo-Enzymatic Synthesis of Diphosphonate(1-) Compounds

While the provided search results focus heavily on classical chemical synthesis, the principles of chemo-enzymatic synthesis, which combines chemical and enzymatic steps to achieve high selectivity and efficiency, are being applied to complex molecule synthesis. The application of this approach to diphosphonate(1-) compounds is an emerging area of research, aiming to leverage the high stereospecificity of enzymes to create chiral diphosphonates.

Stereoselective Synthesis and Enantiomeric Resolution of Chiral Diphosphonate(1-) Derivatives

The synthesis of chiral diphosphonate(1-) derivatives in an enantiomerically pure form is a significant challenge. The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity in alkene synthesis, which is governed by steric factors during the formation of the oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org More recently, strategies have been developed for the stereoselective synthesis of geminal dihaloalkenes through the kinetic control of oxaphosphetane intermediate decomposition in Wittig-type reactions. nih.gov This highlights the potential for controlling stereochemistry in reactions that can be adapted for diphosphonate synthesis. The separation of enantiomers (enantiomeric resolution) of chiral diphosphonates is another critical aspect, often achieved through chiral chromatography or crystallization with chiral resolving agents.

Functionalization and Conjugation Chemistry of Diphosphonate(1-) Moieties

The ability to functionalize and conjugate diphosphonate(1-) moieties is key to their application in various fields. The P-C-P core of geminal diphosphonates allows for a wide range of modifications by altering the two substituents on the central carbon atom. arkat-usa.org Small changes to these side chains can lead to significant alterations in the physicochemical and biological properties of the molecule. arkat-usa.org

The phosphonate groups themselves can be esterified or exist as phosphonic acids. The conversion of phosphonate esters to phosphonic acids is typically achieved through acidic hydrolysis, often using concentrated hydrochloric acid. nih.gov This process, however, can sometimes lead to P-C bond cleavage, depending on the structure of the molecule. nih.gov

Conjugation of diphosphonates to other molecules or polymers is an active area of research. For instance, the Moedritzer-Irani reaction has been used to attach phosphonic acid groups to polymers like polyethylene (B3416737) glycol and polyethylene imine. nih.govresearchgate.net This functionalization can impart new properties to the polymer, such as improved dispersion capabilities. researchgate.net

Table of Synthetic Reactions for Geminal Diphosphonates:

| Reaction Name | Reactants | Product Type | Key Features |

| Moedritzer–Irani Reaction | Amine, Formaldehyde, Phosphorous Acid | α-Aminomethylene-bis(phosphonic acid) | One-pot synthesis, Mannich-type condensation. tandfonline.comnih.gov |

| Michaelis–Arbuzov Reaction | Trialkyl phosphite, Halo-substrate | Alkylphosphonate (precursor) | Forms P-C bond, often a two-step process for bisphosphonates. nih.govarkat-usa.org |

| Wittig–Horner Reaction | Phosphonate carbanion, Aldehyde/Ketone | Substituted bisphosphonate esters | Can be used to introduce substituents on the geminal carbon. arkat-usa.org |

| Reaction with Nitriles | Nitrile, Phosphorous acid/ester | 1-Aminoalkyl-1,1-diphosphonic acid | Direct route to α-amino substituted geminal diphosphonates. researchgate.netrushim.ru |

Attachment of Side Chains and Their Influence on Ligand Properties

The properties of a diphosphonate(1-) ligand are profoundly influenced by the nature of the side chains (R¹ and R²) attached to the central carbon atom. The synthesis of these derivatives typically involves reactions starting from precursors that already contain the desired side chain, such as the reaction of carboxylic acids with phosphorus reagents. nih.govunive.it

The R¹ substituent is often a hydroxyl (-OH) group, which significantly enhances the molecule's affinity for calcium phosphate (B84403) surfaces like hydroxyapatite (B223615), the mineral component of bone. unive.it The R² side chain, however, offers a much broader scope for chemical variation and is a key determinant of the ligand's specific interactions with biological targets. unive.it

A major breakthrough in diphosphonate chemistry was the discovery that incorporating a nitrogen atom into the R² side chain dramatically increases potency for certain biological targets. nih.gov Nitrogen-containing bisphosphonates, such as those with aminopropyl or pyridinyl side chains, are potent inhibitors of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govnih.gov The nitrogen-containing side chain interacts with the enzyme's active site, while lipophilic parts of the chain can mimic the enzyme's natural substrates. uef.firesearchgate.net The specific geometry and basicity of the nitrogen atom are critical for this interaction.

The influence of different R² side chains on the properties of diphosphonate ligands is a well-studied area, with research demonstrating how modifications can alter target affinity by several orders of magnitude. unive.it

| R¹ Side Chain | R² Side Chain Example | Key Influence on Ligand Properties | Reference |

|---|---|---|---|

| -OH | -CH₃ (Etidronate) | Enhances affinity for calcium phosphate surfaces. R² provides moderate biological activity. | nih.gov |

| -OH | -(CH₂)₂NH₂ (Pamidronate) | Nitrogen in the side chain significantly increases potency as an FPPS inhibitor. | nih.gov |

| -OH | -(CH₂)₃NH₂ (Alendronate) | Potent inhibitor of FPPS; the length and basicity of the aminoalkyl chain are crucial. | nih.gov |

| -OH | -CH₂(3-pyridyl) (Risedronate) | The nitrogen-containing heterocyclic ring provides high potency for FPPS inhibition. | nih.gov |

| -H | -CH₂-S-Alkyl | Sulfur-containing side chains are explored for novel biological activities, such as antiparasitic properties. | conicet.gov.ar |

Covalent Linkage to Polymeric and Nanoparticle Scaffolds (for research tools)

The strong chelating properties of the diphosphonate group make it an excellent anchor for covalently attaching molecules to various surfaces or incorporating them into larger scaffolds. This has led to the development of advanced research tools based on polymers and nanoparticles functionalized with diphosphonate(1-).

Polymeric Scaffolds: Diphosphonates can be covalently linked to water-soluble polymers to create materials with specific targeting capabilities. For instance, polymers have been synthesized with bisphosphonate side chains using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov These functionalized polymers can then be covalently attached to the surfaces of living cells, imparting bone-adhesion properties to them. This membrane engineering approach serves as a powerful research tool for studying cell targeting and adhesion phenomena. nih.gov Similarly, conjugation of diphosphonates like alendronate to polymers such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers creates bone-targeting drug delivery systems for research purposes. nih.govacs.org

Nanoparticle Scaffolds: Diphosphonates are highly effective for functionalizing the surface of inorganic nanoparticles, enhancing their stability and conferring targeting abilities.

Iron Oxide Nanoparticles: Methodologies have been developed to synthesize bifunctional ligands containing a diphosphonate head for anchoring to iron oxide nanoparticles and a polyethylene glycol (PEG) tail. nih.govbeilstein-journals.org The PEG chain makes the nanoparticles "stealthy" and stable in biological media, while the diphosphonate ensures strong attachment to the nanoparticle surface. nih.govbeilstein-journals.org These functionalized nanoparticles are valuable as contrast agents for magnetic resonance imaging (MRI).

Gadolinium Oxide Nanoparticles: Gadolinium oxide nanoparticles have been surface-functionalized with diphosphonate derivatives. nih.gov This modification provides a strong affinity for calcium phosphate, allowing the nanoparticles to be incorporated into bone cements as multimodal MRI/CT contrast agents for long-term, noninvasive monitoring of the material in vivo. nih.gov

Gold Nanoparticles: One-pot synthetic methods under microwave irradiation have been developed to produce gold nanoparticles directly capped with a diphosphonate ligand that also contains a terminal alkene group. rsc.org This pre-functionalized nanoplatform is immediately ready for subsequent covalent modification via "click" chemistry, making it a versatile tool for creating custom nanosensors or delivery vehicles. rsc.org

| Scaffold Type | Linkage/Synthetic Strategy | Resulting Research Tool/Application | Reference |

|---|---|---|---|

| Water-Soluble Polymer | Atom Transfer Radical Polymerization (ATRP) to create polymers with diphosphonate side chains; subsequent covalent coupling to cell surface amines. | Engineering of cell membranes to impart bone-adhesion properties for cell targeting studies. | nih.gov |

| HPMA Copolymer | Covalent conjugation of alendronate to the polymer backbone. | Bone-targeting polymer conjugates for research on targeted delivery systems. | nih.govacs.org |

| Gadolinium Oxide Nanoparticle | Surface functionalization with a synthesized bisphosphonate derivative. | Multimodal (MRI/CT) contrast agent for long-term in vivo imaging of bone substitute materials. | nih.gov |

| Iron Oxide Nanoparticle | Coating with bifunctional PEG-bisphosphonate ligands synthesized via a one-pot reaction from an acyl chloride. | Stable, "stealthy" magnetic nanoparticles for potential use in biomedical imaging. | nih.govbeilstein-journals.org |

| Gold Nanoparticle | One-pot microwave synthesis using a bisphosphonate ligand containing a terminal alkene. | Water-soluble, functionalized gold nanoparticles ready for further covalent modification via click chemistry. | rsc.org |

Design and Synthesis of Conformationally Restricted Diphosphonate(1-) Analogues

Restricting the conformational flexibility of a diphosphonate(1-) ligand by incorporating its structure into a rigid framework is a sophisticated strategy used to probe and enhance its interaction with biological targets. The rationale behind this approach is that a conformationally restricted analogue can provide valuable insights into the bioactive conformation of the molecule—the specific three-dimensional shape it adopts when binding to a target. researchgate.netcapes.gov.br

The design of these analogues is guided by existing structure-activity relationships and molecular modeling. capes.gov.br For example, after identifying the importance of a nitrogen-containing heterocycle in the side chain of potent diphosphonates, researchers designed a rigid analogue where the P-C-P core and the critical side-chain elements were locked into a single, defined geometry. The synthesis of a 2-pyrindinylmethylene bisphosphonate, a conformationally restricted analogue, was accomplished to test hypotheses about the essential pharmacophore required for biological activity. researchgate.net Studies with such rigid structures have been crucial in understanding the importance of specific hydrogen bonds and hydrophobic interactions within enzyme active sites, such as that of FPPS. nih.gov

Synthetic strategies to achieve conformational restriction often involve cyclization.

Incorporation into Polycyclic Systems: The synthesis of the 2-pyrindinylmethylene bisphosphonate involved a key photolytic ring contraction step to create the rigid heterocyclic framework. researchgate.net

Formation of Cyclic Diphosphonates: Researchers have developed facile, one-pot syntheses to create novel ribonucleotide derivatives containing a 7-membered ring that includes a diphosphonate group. These cyclic analogues exhibit a rigid conformation in solution and are being explored as unique biochemical tools.

Ring-Closing Metathesis: While not specific to geminal-diphosphonates, ring-closing metathesis has been effectively used to prepare conformationally constrained cyclic phosphonate analogues of other signaling molecules, demonstrating a powerful and versatile synthetic tool for inducing rigidity. nih.gov

By designing and synthesizing these conformationally restricted analogues, chemists can dissect the structural requirements for ligand-target interactions with high precision, leading to the development of more selective and potent research compounds.

Molecular and Cellular Mechanisms of Action of Diphosphonate 1

Interactions with Inorganic Mineral Phases

Diphosphonates exhibit a strong affinity for inorganic mineral phases, particularly hydroxyapatite (B223615), the primary mineral component of bone. This interaction is fundamental to their biological activity and is characterized by specific adsorption kinetics, thermodynamics, and surface binding properties.

Adsorption Kinetics and Thermodynamics on Hydroxyapatite Surfaces

The adsorption of diphosphonates onto hydroxyapatite (HAP) surfaces is a rapid process. nih.gov Kinetic studies have shown that among various models tested, the Elovich model provides a suitable description of the experimental data. nih.govacs.org This suggests a chemisorption process, which is further supported by the calculation of activation energy using an Arrhenius-type relation. nih.govacs.org

The thermodynamics of this adsorption process reveal that it is an endothermic and entropy-driven phenomenon. nih.govacs.org This is attributed to the dehydration of both the diphosphonate complex and the HAP surface during adsorption. nih.govacs.org Equilibrium isotherms have been successfully fitted using Langmuir-Freundlich and Tóth models, which account for the energetic heterogeneity of the HAP surface for binding. nih.govacs.orgresearchgate.net The reversibility of the adsorption is dependent on the concentration of the diphosphonate complex, further confirming the surface heterogeneity. nih.gov

The adsorption process can be influenced by various factors. For instance, adsorption rates are reduced when HAP with a larger particle size is used. nih.govresearchgate.net

Inhibition Mechanisms of Biomineralization and Crystal Growth

Diphosphonates are potent inhibitors of biomineralization and the crystal growth of calcium phosphate (B84403) phases like hydroxyapatite and octacalcium phosphate (OCP). asianpubs.orgnih.gov Their inhibitory effect stems from their ability to bind to the surfaces of these crystals, thereby blocking active growth sites. asianpubs.orgnih.gov Even trace amounts of certain phosphonates can be highly effective at inhibiting crystal growth. asianpubs.org

The mechanism of inhibition is often described using a Langmuir adsorption model, where the adsorbed diphosphonate molecules block discrete growth sites on the crystal surface. asianpubs.org This blockage can be explained by the occupation of steps or kinks with the highest binding energy on the crystal surface, creating energetic or steric barriers to the entry of growth units. researchgate.net The inhibitory potency of different diphosphonates correlates with their ability to bind to the mineral surface. asianpubs.org For instance, the order of inhibitory effectiveness for OCP crystal growth is Alendronate > Risedronate > Etidronate, reflecting their binding affinities. asianpubs.org

Furthermore, diphosphonates can stabilize amorphous calcium phosphate, preventing its transformation into crystalline hydroxyapatite. nih.gov The presence of these compounds can completely hinder apatite formation at high concentrations. researchgate.net

Surface Binding Topography and Affinity Mapping of Diphosphonate(1-) on Biominerals

The binding of diphosphonates to biomineral surfaces is a critical aspect of their function. They exhibit a high affinity for hydroxyapatite, which is mediated by the chelation of Ca²⁺ ions by the phosphonate (B1237965) groups. researchgate.net This strong interaction is responsible for their accumulation in bone. researchgate.net

The affinity of diphosphonates for hydroxyapatite can be influenced by their molecular structure. For example, compounds with a hydroxyl or amino group attached to the α-carbon atom demonstrate higher affinities. acs.org The maximum adsorption capacity of diphosphonates with bulky substituents is primarily determined by their size. acs.org For those without large moieties, the capacity is governed by the electrostatic repulsion between the negatively charged phosphonate groups. acs.org

The surface of biomaterials plays a crucial role in their interaction with biological systems. diva-portal.org The chemical composition and topography of the surface are significant factors influencing these interactions. diva-portal.org Studies using techniques like atomic force microscopy can be employed to characterize the surface topography and interaction forces at the nanoscale. aimspress.com

Influence of Diphosphonate(1-) on Mineral Surface Charge and Interfacial Properties

The adsorption of diphosphonates significantly alters the surface properties of minerals. When diphosphonates adsorb onto the positively charged surfaces of minerals like octacalcium phosphate, the resulting surface potential becomes markedly more negative. asianpubs.org This indicates a substantial uptake of the negatively charged diphosphonate anions. asianpubs.org

The surface charge of minerals in aqueous solutions is a key factor governing their interfacial behavior, including adsorption, dissolution, and crystallization. nist.gov The surface charge of clay minerals, for instance, arises from substitutions within their crystal structure. imeko.org The adsorption of ions and molecules can modify this surface charge and the structure of the electrical double layer at the mineral-water interface. nist.govimeko.org The relationship between surface charge and the dispersion or aggregation of mineral particles is complex and not solely dictated by electrostatic repulsion. researchgate.net

Enzymatic Inhibition Mechanisms in Biological Systems

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-Containing Diphosphonates

Nitrogen-containing diphosphonates (N-BPs) are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. researchgate.netresearchgate.netpnas.orgacs.org This pathway is crucial for the production of isoprenoid lipids, which are essential for various cellular processes, including the post-translational modification (prenylation) of small GTP-binding proteins. researchgate.net

N-BPs inhibit FPPS through a time-dependent mechanism, acting as slow, tight-binding inhibitors. acs.orgebi.ac.uk They are competitive inhibitors with respect to the allylic substrates geranyl pyrophosphate (GPP) and dimethylallyl pyrophosphate (DMAPP), and uncompetitive with respect to isopentenyl pyrophosphate (IPP). pnas.orgacs.org The inhibition involves a time-dependent isomerization of the enzyme. researchgate.netebi.ac.uk

The molecular structure of N-BPs is critical for their inhibitory potency. Key structural features include:

The P-C-P backbone: Disruption of this core structure leads to a loss of potency. researchgate.netebi.ac.uk

The hydroxyl group on the geminal carbon: The absence of this group reduces the inhibitory activity. researchgate.netebi.ac.uk

The position of the nitrogen atom in the side chain: This is crucial for both the initial binding (Ki) and the isomerization constant (Kisom). researchgate.netebi.ac.uk

The inhibition of FPPS by N-BPs prevents the synthesis of farnesyl pyrophosphate (FPP) and subsequently geranylgeranyl pyrophosphate (GGPP). pnas.org This disrupts the prenylation of small GTPases like Rho, Rac, and Rab, which are vital for the function and survival of bone-resorbing osteoclasts. researchgate.netpnas.org The antiresorptive efficacy of N-BPs is strongly correlated with their ability to inhibit FPPS. researchgate.netebi.ac.uk

Molecular Binding Characteristics and Enzyme Kinetics

Inhibition of Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS) and Related Enzymes

Diphosphonates also inhibit geranylgeranyl diphosphate synthase (GGDPS), an enzyme that catalyzes the formation of the C20 isoprenoid geranylgeranyl diphosphate (GGPP) from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). nih.govbeilstein-journals.org GGPP is essential for the geranylgeranylation of proteins, a post-translational modification critical for the function of signaling proteins like Rho, Rap, and Rac. nih.gov

X-ray crystallography studies of GGDPS in complex with various bisphosphonates have revealed multiple binding modes. nih.govacs.orgnih.gov Depending on the structure of their side chains, bisphosphonates can bind to the FPP substrate site, the GGPP product site, or in some cases, both sites simultaneously. nih.govnih.gov The bisphosphonate moiety typically interacts with three magnesium ions, similar to its binding in FPPS. nih.govacs.org Certain "V-shaped" bisphosphonates have been shown to span both the FPP and GGPP sites. nih.gov

The inhibitory activity of diphosphonates against GGDPS can be highly potent and selective. Several novel bisphosphonate ethers have been synthesized and tested, with some showing IC50 values below 1 µM for GGDPS, while displaying little to no activity against the related enzyme FPPS. beilstein-journals.org This selectivity is significant for developing targeted therapies. For example, one citronellyl derivative showed an IC50 of 82 nM against GGDPS with no detectable inhibition of FPPS at concentrations up to 10 µM. beilstein-journals.org

Table 2: GGDPS Inhibition by Select Bisphosphonate Ethers Data adapted from studies on synthetic bisphosphonate ethers to illustrate inhibitory potential.

| Compound | GGDPS IC50 | FDPS IC50 | Reference |

|---|---|---|---|

| Citronellyl Derivative 24 | 82 nM | > 10 µM | beilstein-journals.org |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. FDPS (Farnesyl Diphosphate Synthase).

Modulation of Phosphatase Activities (e.g., Acid and Alkaline Phosphatase)

Diphosphonates have been shown to modulate the activity of phosphatases, including acid and alkaline phosphatase. nih.govsnmjournals.org In vitro studies demonstrated that diphosphonates can inhibit the activity of both chicken intestine alkaline phosphatase and wheat germ acid phosphatase. snmjournals.org The inhibition of alkaline phosphatase was found to be proportional to the concentration of the diphosphonate. snmjournals.org

An interesting characteristic of this inhibition is its reversibility. The diphosphonate-induced inhibition of alkaline phosphatase activity can be completely reversed by the addition of calcium (Ca²⁺) or magnesium (Mg²⁺) ions. nih.govsnmjournals.org In contrast, the inhibition of acid phosphatase by diphosphonates is not reversed by these same ions. nih.govsnmjournals.org The P-C-P bond central to the diphosphonate structure is resistant to hydrolysis by phosphatases, which may allow it to act as an inhibitor by forming a stable enzyme-inhibitor complex. snmjournals.org

Conversely, some studies report that certain diphosphonates can increase alkaline phosphatase activity in specific cell types. For example, dichloromethanediphosphonate and 1-hydroxyethane-1,1-diphosphonate were found to increase alkaline phosphatase activity in cultured rat calvaria cells in a dose-dependent manner. portlandpress.com Similarly, 4-[(methylthio) phenylthio] methanebisphosphonate (MPMBP) was also shown to increase alkaline-phosphatase activity in osteoblastic cells. researchgate.net This effect was suppressed by cycloheximide, an inhibitor of protein synthesis, suggesting the increase in enzyme activity is due to new enzyme synthesis. portlandpress.com

Inhibition of Other Metabolic Pathways and Enzymes (e.g., purine (B94841) transferase)

Beyond the mevalonate pathway and phosphatases, diphosphonates can inhibit other key metabolic enzymes. One notable target is purine phosphoribosyltransferase (PRT). conicet.gov.ar These enzymes are critical in the purine salvage pathway, which is essential for organisms that cannot synthesize purines de novo, such as the protozoan parasite Trypanosoma cruzi. conicet.gov.ar Bisphosphonates act as mimics of the natural substrate, phosphoribosylpyrophosphate (PRPP), and can competitively inhibit the enzyme. conicet.gov.ar Computational modeling and in vitro assays have shown that pamidronate and risedronate inhibit the T. cruzi purine transferase in the micromolar range. conicet.gov.ar

Other enzymes in purine metabolism, such as inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH), have also been identified as potential targets. nih.gov IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis as well as cellular signaling. nih.gov Inhibition of IMPDH is a therapeutic strategy, and diphosphonate-based compounds have been explored for this purpose. nih.gov

Cellular Responses and Effects in Model Systems (In Vitro and Non-Clinical In Vivo)

Cellular Uptake and Intracellular Trafficking Mechanisms

The entry of diphosphonates into cells is a complex, energy-dependent process. nih.govdovepress.com Studies using various cell lines, including breast cancer cells, have shown that the primary route of uptake for nitrogen-containing bisphosphonates is active endocytosis. nih.gov This process is highly dependent on temperature, with uptake significantly increasing between 15°C and 20°C, which is characteristic of an active transport mechanism. dovepress.comnih.gov

Specifically, dynamin-dependent endocytosis has been identified as the main pathway. nih.gov Dynamin is a GTPase essential for the scission of endocytic vesicles from the plasma membrane. Inhibition of dynamin significantly reduces the internalization of these compounds. rsc.org The uptake mechanism can vary slightly between cell types; for example, it appears to be largely independent of clathrin and caveolin in MCF-7 cells but more clathrin-dependent in T47D cells. nih.gov The presence of calcium has been shown to enhance this endocytic uptake. nih.gov

Once inside the cell, fluorescently labeled diphosphonate analogues show a vesicular distribution, suggesting they are trafficked within endosomes. nih.gov This localization within endosomal/lysosomal compartments is a common feature for molecules taken up via endocytosis. nih.gov This contrasts with the uptake of some other molecules, which might occur through direct diffusion or membrane fusion. mdpi.com The mechanism appears to involve fluid-phase or adsorptive endocytosis, as the uptake cannot be blocked by competition with unlabeled compounds, suggesting it is not mediated by a single, saturable receptor. nih.gov

Impact on Small GTPase Prenylation and Downstream Signaling

The inhibition of FPP synthase by diphosphonates prevents the production of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). frontiersin.org These isoprenoid lipids are crucial for a post-translational modification process known as prenylation, which involves the attachment of these lipid groups to small GTP-binding proteins (GTPases). aacrjournals.org Prenylation is essential for the proper localization and function of small GTPases, such as those belonging to the Ras, Rho, and Rab families. nih.govacs.org

The lack of prenylation leads to the accumulation of unprenylated small GTPases in the cytosol. researchgate.net Interestingly, this accumulation does not necessarily lead to the inhibition of these signaling proteins. Instead, studies have shown that treatment with N-BPs can cause an increase in the GTP-bound, active form of Rac, Cdc42, and Rho in macrophages and osteoclasts. nih.gov This suggests that the disruption of cellular function may be due to the inappropriate and sustained activation of downstream signaling pathways, rather than their inhibition. nih.govresearchgate.net For example, in macrophages, the accumulation of unprenylated Rac leads to the sustained activation of the p38 MAP kinase pathway. nih.govresearchgate.net The specific downstream signaling pathways that are activated can vary depending on the cell type. aacrjournals.org

The disruption of small GTPase signaling affects numerous cellular processes. These small GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a wide array of functions including cell growth, differentiation, cytoskeletal organization, and vesicular trafficking. acs.org The interference with these pathways is a central component of the pharmacological action of diphosphonates.

Induction of Apoptosis in Specific Cell Lines and Primary Cultures

Diphosphonates are known to induce apoptosis, or programmed cell death, in various cell types, a mechanism that is particularly relevant to their therapeutic effects. The induction of apoptosis by N-BPs is linked to the inhibition of FPP synthase and the subsequent disruption of protein prenylation. aacrjournals.orgnih.gov The loss of prenylated proteins, which are vital for cell survival signaling, is a likely trigger for apoptosis. researchgate.net

In osteoclasts, the primary target of bisphosphonate therapy in bone diseases, the induction of apoptosis is a key mechanism for reducing bone resorption. aacrjournals.org Simple bisphosphonates can be metabolized into non-hydrolyzable ATP analogues that accumulate within osteoclasts, leading to apoptosis. aacrjournals.org In contrast, the more potent N-BPs induce apoptosis primarily through the inhibition of the mevalonate pathway. aacrjournals.org

Diphosphonates also induce apoptosis in macrophage-like cells, which share some similarities with osteoclasts. nih.gov This effect on macrophages may contribute to the anti-inflammatory properties of these compounds. nih.gov Furthermore, studies have demonstrated that bisphosphonates like zoledronate, pamidronate, and alendronate can cause significant apoptosis in the stromal tumor cells of giant cell tumors of bone. nih.gov Research has also shown that zoledronic acid can induce apoptosis in neoplastic epithelial and endothelial cells. jci.org

The pro-apoptotic effects of diphosphonates can be influenced by other signaling molecules. For instance, Vascular Endothelial Growth Factor (VEGF) has been shown to mitigate bisphosphonate-induced apoptosis in MC3T3-E1 osteoblast-like cells by increasing the expression of the anti-apoptotic protein Bcl2 and decreasing the pro-apoptotic protein Bax. spandidos-publications.com

| Cell Type | Diphosphonate | Observed Effect | Reference |

| Macrophage-like cells | Bisphosphonates | Induction of apoptosis | nih.gov |

| Giant cell tumor stromal cells | Zoledronate, Pamidronate, Alendronate | Induction of apoptosis | nih.gov |

| Neoplastic epithelial and endothelial cells | Zoledronic Acid | Induction of apoptosis | jci.org |

| MC3T3-E1 osteoblast-like cells | Zoledronic Acid | Induction of apoptosis (attenuated by VEGF) | spandidos-publications.com |

Effects on Cell Proliferation and Differentiation Pathways (e.g., osteoclasts, macrophages)

Diphosphonates exert significant effects on the proliferation and differentiation of various cell lineages, most notably osteoclasts and macrophages.

Osteoclasts: A primary therapeutic action of diphosphonates is the inhibition of osteoclast-mediated bone resorption. nih.gov They achieve this by reducing the number of osteoclasts by inhibiting the proliferation and recruitment of their precursors. aacrjournals.org Nitrogen-containing bisphosphonates (N-BPs) are particularly effective at suppressing the formation of osteoclasts from their precursor cells. researchgate.net For example, zoledronic acid has been shown to strongly inhibit the formation of tartrate-resistant acid phosphatase (TRAP)+ multinucleated osteoclasts induced by the RANKL/RANK pathway. frontiersin.org This pathway is critical for osteoclast differentiation, and diphosphonates can suppress the expression of downstream signaling molecules such as c-Jun, c-Fos, and NFATc1. frontiersin.org

Macrophages: Macrophages are also susceptible to the effects of diphosphonates. These compounds can inhibit the proliferation of bone marrow-derived macrophages. aacrjournals.org The depletion of macrophages through the use of agents like clodronate has been employed in research to understand their role in inflammatory conditions. jci.org Depending on their activation state, macrophages can have different effects on other cell types. For instance, pro-inflammatory macrophages can inhibit the fusion of myogenic precursor cells, while anti-inflammatory macrophages promote their differentiation. unimi.it Diphosphonates can modulate macrophage function, for example by suppressing the expression of MMP-9, a proangiogenic protease, in these cells. jci.org

Osteoblasts: The effects of diphosphonates on osteoblasts, the bone-forming cells, are more complex and can be dose- and drug-dependent. nih.gov Some studies have reported that bisphosphonates can enhance the proliferation of human bone marrow stromal cells (BMSCs) and promote their differentiation towards the osteoblastic lineage. nih.gov For example, pamidronate has been shown to decrease the proliferation of human fetal osteoblastic (hFOB) cells but increase their cytodifferentiation, as evidenced by increased alkaline phosphatase activity and type I collagen secretion. aacrjournals.org Conversely, other studies suggest that certain bisphosphonates, like zoledronic acid, might interfere with osteoblast differentiation and mineralization. nih.gov

| Cell Type | Diphosphonate(s) | Effect on Proliferation | Effect on Differentiation | Reference |

| Osteoclast Precursors | Nitrogen-containing bisphosphonates | Inhibition | Inhibition of differentiation into mature osteoclasts | researchgate.netaacrjournals.org |

| Macrophages | Bisphosphonates, Clodronate | Inhibition | Modulation of function (e.g., MMP-9 expression) | aacrjournals.orgjci.orgjci.org |

| Human Bone Marrow Stromal Cells | Alendronate, Risedronate, Zoledronate | Enhancement | Promotion of osteogenic differentiation | nih.gov |

| Human Fetal Osteoblasts | Pamidronate | Decrease | Increase in cytodifferentiation | aacrjournals.org |

Modulation of Gene and Protein Expression in Cellular Models

Diphosphonates can significantly alter the expression of a wide range of genes and proteins in various cellular models, further contributing to their pharmacological effects.

In osteoblasts, bisphosphonates have been shown to modulate the expression of genes crucial for their growth, differentiation, and interaction with osteoclasts. nih.gov For example, treatment of human osteoblast-like cells (HOBS and MG-63) with zoledronate, alendronate, and clodronate led to a general increase in the expression of transforming growth factor-beta 1 (TGF-β1) and its receptors, as well as vascular endothelial growth factor (VEGF). nih.gov In contrast, the expression of key osteoblast maturation markers such as RUNX-2, Collagen type I (Col-1), osterix (OSX), osteocalcin (B1147995) (OSC), and bone morphogenetic proteins (BMP-2, BMP-7) was generally decreased. nih.gov The expression of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL), which are critical for regulating osteoclastogenesis, was also affected, with OPG expression varying by dose and cell line. mdpi.comresearchgate.net

In macrophages, diphosphonates can also modulate gene expression. For instance, zoledronic acid has been shown to suppress the expression of matrix metalloproteinase-9 (MMP-9) in infiltrating macrophages. jci.org

The transcription factor Sp1, which is involved in numerous cellular processes including cell growth and differentiation, can also be influenced by diphosphonate-related compounds. wikipedia.org For example, treatment with Deferiprone, an iron chelator, increased the expression of both cytoplasmic and nuclear Sp1. wikipedia.org

These modulations of gene and protein expression are a key mechanism through which diphosphonates exert their pleiotropic effects on various cell types, influencing processes from bone remodeling to angiogenesis.

Structure Activity Relationships Sar of Diphosphonate 1 Compounds

Correlating Side Chain Modifications (R1, R2) with Binding Affinity to Biominerals

The strong affinity of diphosphonates for bone mineral, primarily hydroxyapatite (B223615) (HAP), is a cornerstone of their pharmacological profile. This "bone hook" functionality is governed by specific structural features.

The P-C-P backbone is essential for binding to bone mineral; monophosphonates are not active in this regard. researchgate.net This structure allows the phosphonate (B1237965) groups to chelate divalent metal ions like Ca²⁺ through electrostatic interactions. mdpi.com The binding affinity is significantly enhanced when the R1 side chain is a hydroxyl (-OH) group. nps.org.aunih.govresearchgate.net This is attributed to the ability of the -OH group, in concert with the two phosphonate groups, to form a tridentate ligand that binds more effectively to the calcium ions on the surface of hydroxyapatite crystals. researchgate.netacs.org Substitution of the R1 hydroxyl with an amino (-NH2) group can result in a similar high affinity for bone mineral. researchgate.netnih.gov

While the R1 side chain is a primary determinant of bone-binding strength, the R2 side chain also exerts an influence, although its role is more pronounced in determining antiresorptive potency. nih.govresearchgate.net However, the idea that binding affinity is entirely independent of the R2 chain has been challenged, with some research suggesting the entire molecule contributes to the complex interaction with bone. nih.gov For instance, nitrogen-containing bisphosphonates (N-BPs) with different R2 side chains can exhibit significant differences in their affinity for hydroxyapatite. nps.org.au Studies comparing various clinically used diphosphonates have aimed to rank their binding affinity, though results can vary based on experimental methods. One study using NMR techniques reported a binding affinity order of pamidronate > alendronate > zoledronate > risedronate > ibandronate on hydroxyapatite powder. mcgill.ca Another in vitro study assessing the inhibition of carbonated apatite dissolution suggested a binding affinity order of zoledronate > alendronate > risedronate. researchgate.net

| Compound | R1 Side Chain | R2 Side Chain | Relative Binding Affinity to Hydroxyapatite |

|---|---|---|---|

| Etidronate | -OH | -CH₃ | High (due to R1 -OH) |

| Clodronate | -Cl | -Cl | Lower than -OH or -NH₂ substituted compounds. acs.org |

| Pamidronate | -OH | -(CH₂)₂NH₂ | Very High. mcgill.ca |

| Alendronate | -OH | -(CH₂)₃NH₂ | Very High, slightly less than Pamidronate in some studies. mcgill.ca |

| Risedronate | -OH | -CH₂(3-pyridyl) | High, but generally ranked lower than Zoledronate and Alendronate. researchgate.netmcgill.ca |

| Zoledronate | -OH | -CH₂(1H-imidazol-1-yl) | Very High. researchgate.net |

Influence of Diphosphonate(1-) Structure on Enzyme Inhibition Potency

The antiresorptive potency of diphosphonates is primarily determined by the chemical structure of the R2 side chain. acs.orgorthojournalhms.org This side chain dictates the compound's molecular mechanism of action. Diphosphonates are broadly classified into two groups based on the R2 structure: non-nitrogen-containing and the more potent nitrogen-containing bisphosphonates (N-BPs). pnas.org

The major molecular target for N-BPs is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. researchgate.netmdpi.comscispace.com Inhibition of FPPS prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). oup.comillinois.edu These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins that are critical for osteoclast function and survival. nih.govillinois.edu

The structure of the R2 side chain is the single most important factor for determining the potency of FPPS inhibition. nih.gov The presence of a nitrogen atom in the R2 side chain dramatically increases antiresorptive potency by orders of magnitude compared to non-N-BPs like etidronate. acs.orgorthojournalhms.org Further modifications to this nitrogen-containing side chain lead to even greater potency.

Alkyl Chains: Incorporating a primary nitrogen atom into an alkyl chain (e.g., pamidronate, alendronate) boosts potency by up to 100-fold compared to first-generation compounds. orthojournalhms.org The length of this alkyl chain is also important, with a three-carbon chain (as in alendronate) often being optimal. acs.org

There is a strong correlation between a compound's ability to inhibit FPPS in vitro and its antiresorptive potency in vivo. nih.gov

| Compound | R2 Side Chain Structure | Relative Potency (FPPS Inhibition / Antiresorptive Activity) |

|---|---|---|

| Etidronate | Simple alkyl (-CH₃) | 1 (Baseline) |

| Pamidronate | Alkylamine (2-aminoethyl) | ~100x Etidronate. acs.org |

| Alendronate | Alkylamine (3-aminopropyl) | ~1,000x Etidronate. acs.org |

| Ibandronate | Tertiary amine in alkyl chain | More potent than Alendronate. orthojournalhms.org |

| Risedronate | Nitrogen in pyridinyl ring | > Alendronate. acs.org Potency is up to 10,000x Etidronate. orthojournalhms.org |

| Zoledronate | Nitrogen in imidazolyl ring | Most potent among listed, slightly greater than Risedronate. nih.gov |

Stereochemical Influences on Diphosphonate(1-) Activity

The three-dimensional arrangement of atoms (stereochemistry) within the diphosphonate molecule, particularly in the R2 side chain, plays a critical role in its biological activity. nps.org.au The interaction with the enzyme target, FPPS, is highly specific, and the precise 3D configuration of the inhibitor determines the quality of the fit within the enzyme's active site.

Research has shown that stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit markedly different potencies. In some cases, a tenfold or greater difference in activity has been observed between stereoisomers of the same diphosphonate compound. orthojournalhms.orgoup.com For example, a study of a chiral bisphosphonate reported a 24-fold difference in activity between the two enantiomers (mirror-image isomers). researchgate.net This highlights that a specific three-dimensional structure is required for optimal interaction with the biological target. oup.com

Hydrophobic and Electronic Interactions Governing Diphosphonate(1-) Biological Activity

The inhibition of FPPS by nitrogen-containing diphosphonates is governed by a combination of specific hydrophobic and electronic (or electrostatic) interactions within the enzyme's active site. X-ray crystallography studies have provided a detailed map of how these inhibitors bind. researchgate.netnih.gov

The FPPS active site contains a pocket that normally binds the isoprenoid lipid substrates (GPP/DMAPP). nih.gov This pocket has two key regions:

A Hydrophobic Cleft: The R2 side chain of the diphosphonate inhibitor fits into a deep hydrophobic pocket within the enzyme. researchgate.netfrontiersin.org The potency of the inhibitor is influenced by how well its R2 group complements this space. For example, the long pentyl side chain of Ibandronate is thought to have favorable hydrophobic interactions that help stabilize the inhibited enzyme complex. acs.org Similarly, the heterocyclic rings of Risedronate and Zoledronate also occupy this hydrophobic region. pnas.org

A Polar, Charged Region: The P-C-P backbone, or "bone hook," of the diphosphonate does not bind directly to the enzyme but interacts with a cluster of three magnesium ions (Mg²⁺). nih.gov These ions are, in turn, chelated by highly conserved, negatively charged aspartate residues in the enzyme active site. nih.govfrontiersin.org This network of electrostatic interactions anchors the inhibitor in place.

The nitrogen atom in the R2 side chain is crucial for electronic interactions. It is understood that the nitrogen is protonated (positively charged) at physiological pH, allowing it to form critical hydrogen bonds or salt bridges with amino acid residues in the active site, such as Thr-201 and Lys-200. researchgate.net This interaction is believed to mimic the binding of the carbocation intermediate formed during the natural enzymatic reaction, leading to very tight binding and potent inhibition. nih.gov The pKa of the heterocyclic ring in the R2 chain is therefore important; rings that are readily protonated at physiological pH (like the imidazole (B134444) in zoledronate) correspond to highly active compounds. illinois.edunih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To better understand the complex interplay of structural features and to guide the design of new, more potent compounds, researchers have developed Quantitative Structure-Activity Relationship (QSAR) models for diphosphonates. QSAR studies use computational methods to find statistically significant correlations between the chemical structures of a series of compounds and their measured biological activity. iosrjournals.org

Several QSAR models have been successfully applied to diphosphonates, predicting activities such as bone resorption inhibition and enzyme inhibition with a high degree of accuracy. nih.govillinois.edu These models typically rely on calculating various molecular descriptors for each compound and using statistical methods like multiple linear regression (MLR) or comparative molecular field analysis (CoMFA) to build a predictive equation. scispace.comiosrjournals.org

Key findings from QSAR studies on diphosphonates include:

Importance of 3D-Structure: CoMFA, a 3D-QSAR method, has been particularly effective. Successful models often require aligning the diphosphonate structures based on the known crystal structure of a substrate or inhibitor bound to the target enzyme, FPPS. illinois.edunih.gov This underscores the importance of the molecule's three-dimensional shape.

Key Interaction Fields: The resulting QSAR models consistently show that a combination of steric, hydrophobic, and electrostatic fields determines biological activity. For instance, one CoMSIA model (a variant of CoMFA) found that activity was dependent on approximately 40% hydrophobic and 40% electrostatic interactions.

Predictive Power: Well-constructed QSAR models have demonstrated strong predictive power. For a series of aryl-X and heterocyclic bisphosphonates, models were able to predict the anti-resorptive activity of test compounds within an average error of about a factor of 2 over a 2000-4000x range in activity. illinois.edunih.gov Another study on sulfonium (B1226848) bisphosphonates reported a model with a cross-validated R² (a measure of predictive ability) of 0.86.

Pharmacophore Modeling: These studies have also led to the development of pharmacophore models, which define the essential 3D arrangement of chemical features required for activity. A common pharmacophore for FPPS inhibition by diphosphonates includes two negative ionizable features (the phosphonates), a positive charge feature (the protonated nitrogen), and a hydrophobic or aromatic feature (the rest of the R2 side chain). illinois.edu

These computational models serve as powerful tools, rationalizing observed SAR and facilitating the design of novel diphosphonates with optimized potency. nih.gov

Analytical and Characterization Methodologies in Diphosphonate 1 Research

Spectroscopic Techniques for Diphosphonate(1-) Characterization

Spectroscopic methods are fundamental in elucidating the structural features of diphosphonate(1-) compounds. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of diphosphonate(1-) compounds in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are routinely used.

¹H NMR provides information about the organic moieties attached to the diphosphonate core. For instance, in studies of 1H-pyrazolo[3,4-b]pyridine ester derivatives, ¹H NMR spectra show characteristic resonances for the aromatic protons and the protons of the side chains, confirming the structure of the synthesized compounds. scielo.br Similarly, the ¹H NMR spectra of preserving agents and bisphosphonates like pamidronic acid have been used to identify reaction products. researchgate.net

³¹P NMR is particularly informative for diphosphonate(1-) compounds, as it directly probes the phosphorus nuclei. The chemical shifts and coupling constants in ³¹P NMR spectra provide details about the chemical environment of the phosphorus atoms and the P-C-P bond. oup.comoup.com For example, ³¹P NMR has been instrumental in studying the phosphonylation of orthophosphate by diphosphonate, where distinct signals for the different phosphorus species could be resolved and assigned. oup.com The technique has also been used to characterize the binding of bisphosphonates to bone, with solid-state ³¹P MAS NMR spectra revealing details about the irrotational binding of the molecules to the bone surface. illinois.edu In the synthesis of silicodiphosphonates, ³¹P NMR confirmed the presence of different silicon coordination environments. researchgate.net

| Compound/System | Nucleus | Key Findings | Reference |

| 1H-pyrazolo[3,4-b]pyridine ester derivatives | ¹H | Confirmed structure via aromatic and side-chain proton resonances. | scielo.br |

| Pamidronic acid reaction mixtures | ¹H | Identified reaction products. | researchgate.net |

| Diphosphonate phosphonylation of orthophosphate | ³¹P | Resolved and assigned signals for different phosphorus species. | oup.com |

| Bisphosphonates on bone | ³¹P MAS | Revealed irrotational binding to the bone surface. | illinois.edu |

| Silicodiphosphonates | ³¹P | Confirmed different silicon coordination environments. | researchgate.net |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable technique for the identification and quantification of diphosphonate(1-) compounds, particularly in complex biological matrices. nih.gov Due to their polar nature, diphosphonates often require derivatization to improve their volatility and ionization efficiency for techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS). google.com

A common derivatization strategy involves methylation using reagents like diazomethane (B1218177) or trimethylsilyl (B98337) diazomethane (TMS-DAM). nih.govgoogle.comunimi.itnih.gov This converts the polar phosphonic acid groups into less polar methyl esters, making them more amenable to chromatographic separation and mass spectrometric analysis. unimi.itnih.gov This approach has been successfully used for the quantitative analysis of various bisphosphonates in human serum, urine, and bone tissue. unimi.itnih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by fragmenting the parent ions and analyzing the resulting product ions. This technique is crucial for confirming the identity of the analytes and for quantification at low concentrations. nih.govdntb.gov.ua The fragmentation patterns of diphosphonates, studied using techniques like electrospray ionization (ESI)-MS/MS, provide valuable structural information. researchgate.net For instance, studies on clodronate and related compounds have revealed characteristic fragmentation pathways, including the elimination of carbon monoxide and the formation of P-P bonds. researchgate.net

| Analyte | Matrix | Derivatization Reagent | Analytical Technique | Key Findings | Reference |

| Nitrogen-containing bisphosphonates | Human serum and urine | Diazomethane | LC/MS/MS | Enabled sensitive and selective quantitation. | researchgate.net |

| Zoledronic acid | Human bone | Trimethylsilyl diazomethane (TMS-DAM) | LC-MS/MS | Allowed quantification from jawbone sequestrations. | unimi.it |

| Methylene-diphosphonate (MDP) | Rat bone | Trimethylsilyl diazomethane (TMS-DAM) | LC-MS/MS | Developed a rapid and sensitive quantification method. | nih.gov |

| Clodronate and related compounds | - | - | ESI-MS/MS | Elucidated fragmentation pathways. | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of diphosphonate(1-) compounds.

IR spectroscopy has been used to characterize novel metal phosphonate (B1237965) complexes, such as a copper diphosphonate complex with a two-dimensional framework structure. tandfonline.com The IR spectra of N-1 ester derivatives of 1H-pyrazolo[3,4-b]pyridine showed the presence of the carboxylic acid group through the strong C=O stretching band. scielo.br

Raman spectroscopy has proven particularly useful in studying the interaction of diphosphonates with bone and bone models like hydroxyapatite (B223615) (HA). up.ac.zanih.gov Studies on the interaction of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) with bone and HA revealed the formation of distinct complexes at the solid/solution interface. up.ac.zanih.govresearchgate.net The Raman spectra of the reaction products were virtually identical, suggesting a similar reaction mechanism. up.ac.zanih.gov Furthermore, Raman spectroscopy has been used to characterize new silver uranyl diphosphonates, with the spectra revealing the characteristic stretching vibrations of the UO22+ ion. figshare.com It has also been employed in the analysis of hybrid TiO2 nanoparticles functionalized with diphosphonates. researchgate.net

X-ray Crystallography and Diffraction Studies of Diphosphonate(1-) Complexes and Metal-Organic Frameworks

X-ray crystallography and diffraction are the gold standards for determining the precise three-dimensional atomic structure of crystalline materials. These techniques have been extensively used to characterize diphosphonate(1-) complexes with various metals and to elucidate the structure of metal-organic frameworks (MOFs).

Single-crystal X-ray diffraction has been employed to determine the crystal structures of numerous diphosphonate-metal complexes, including those with zinc, cadmium, copper, and various lanthanides. tandfonline.comnih.govnih.govrsc.orgnih.gov These studies have revealed a rich variety of coordination modes and structural motifs, from one-dimensional chains and layered structures to complex three-dimensional networks. nih.govnih.govresearchgate.net For example, the crystal structure of a copper(II) alendronate complex was solved, providing insight into its coordination chemistry. rsc.org Similarly, the structures of zinc and cadmium complexes with clodronate and its ester derivatives have been determined, showcasing different coordination patterns and the formation of layered and three-dimensional structures. nih.gov

The design and synthesis of diphosphonate-based MOFs have also been guided by X-ray diffraction studies. syr.eduacs.orgcapes.gov.brresearchgate.net These studies have shown how the geometry of the diphosphonate ligand and the choice of the metal ion influence the resulting framework topology. syr.edu For instance, a crystalline zinc diphosphonate MOF with three-dimensional microporosity was synthesized and characterized, demonstrating the potential of these materials for applications such as gas sorption. acs.orgcapes.gov.br

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, purification, and quantification of diphosphonate(1-) compounds from complex mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diphosphonate(1-) compounds. nih.goviaea.org However, due to the high polarity and lack of a strong chromophore in many diphosphonates, their detection can be challenging. nih.govmfd.org.mk To overcome this, various strategies have been developed.

One common approach is ion-pair chromatography, where an ion-pairing agent is added to the mobile phase to enhance the retention of the ionic diphosphonates on a reversed-phase column. nih.goviaea.orgnih.gov For example, cetyltrimethylammonium bromide has been used as an ion-pairing agent for the separation of an amino bisphosphonate. nih.gov

Another strategy is post-column derivatization, where the separated analytes are reacted with a reagent to produce a derivative that can be detected by fluorescence or UV-Vis absorption. nih.gov For instance, amino-containing bisphosphonates have been derivatized with o-phthalaldehyde (B127526) and mercaptoethanol to form fluorescent products. nih.gov Pre-column derivatization with reagents like 2,3-naphthalene dicarboxyaldehyde has also been employed for enhanced fluorescence detection. nih.gov

Ion-exchange chromatography is another effective method for separating diphosphonates, often coupled with conductivity detection. nih.gov This method has been shown to be simple, fast, and suitable for the quality control of pharmaceutical preparations. nih.gov Hydrophilic interaction liquid chromatography (HILIC) has also emerged as a valuable technique for the separation of these highly polar compounds. mdpi.com

The choice of HPLC method and detection strategy depends on the specific diphosphonate, the sample matrix, and the required sensitivity. For instance, for the quantification of risedronate in pharmaceuticals, a zwitterionic HILIC method coupled with diode-array detection has been developed and validated. mdpi.com For the analysis of alendronate in human plasma and urine, methods based on pre-column derivatization followed by fluorescence or electrochemical detection have been established. nih.gov

| Compound(s) | HPLC Method | Detection Method | Key Findings | Reference |

| Pamidronate | Ion-exchange | Conductivity | Simple and fast method for quality control. | nih.gov |

| 4-amino-1-hydroxybutane-1,1-diphosphonic acid | Ion-pair | Fluorescence (post-column derivatization) | Optimized separation and detection for pharmaceutical analysis. | nih.gov |

| Alendronate | Ion-pair | Fluorescence/Electrochemical (pre-column derivatization) | Improved determination in human plasma and urine. | nih.gov |

| Risedronate, Zoledronate, Tiludronate | Zwitterionic HILIC | Diode-array | Investigated retention mechanism and developed a quantitative method. | mdpi.com |

| Technetium-99m methylene (B1212753) diphosphonate | Ion-pairing reversed-phase | - | Separated multiple complexes and quantified pertechnetate. | nih.gov |

Radiometric Labeling and Imaging Techniques for Research Probes

Radiometric labeling and imaging techniques are indispensable tools in diphosphonate research, allowing for non-invasive mechanistic studies and visualization of bone-related processes.

Technetium-99m (⁹⁹mTc) is a commonly used radionuclide for labeling diphosphonates due to its favorable imaging characteristics for single-photon emission computed tomography (SPECT). nih.gov ⁹⁹mTc-labeled diphosphonates, such as ⁹⁹mTc-methylene diphosphonate (⁹⁹mTc-MDP), are widely used as bone imaging agents to detect skeletal abnormalities. nih.govresearchgate.net

The synthesis of ⁹⁹mTc-labeled diphosphonates typically involves the reduction of ⁹⁹mTc-pertechnetate (⁹⁹mTcO₄⁻) with a reducing agent, such as stannous chloride, in the presence of the diphosphonate ligand. mdpi.com This process can be conveniently performed at room temperature using commercially available kits containing a lyophilized mixture of the diphosphonate and stannous chloride. nih.gov

Researchers have synthesized and evaluated novel ⁹⁹mTc-labeled bisphosphonates to develop improved bone imaging agents. mdpi.comnih.gov For example, a series of zoledronic acid derivatives were prepared and labeled with ⁹⁹mTc, showing high radiochemical purity (>97%) as determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). mdpi.com Biodistribution studies in animal models are then conducted to assess the skeletal uptake and clearance from soft tissues. mdpi.comnih.gov For instance, ⁹⁹mTc-MIPrDP, a novel derivative, demonstrated highly selective uptake in the skeletal system and rapid clearance from soft tissues, indicating its potential for bone imaging. mdpi.comnih.gov

The quality control of these radiopharmaceuticals is critical. Radiochemical purity is a key parameter, and it is often assessed using chromatographic techniques. researchgate.net For example, the radiochemical purity of ⁹⁹mTc-MDP can be determined by paper chromatography, with one study reporting a purity of 99%. researchgate.net

Fluorescently labeled diphosphonates serve as powerful probes for imaging bone biology and related pathological conditions both in vitro and in vivo. revvity.comrevvity.com These probes offer a lower potential for long-term toxicity compared to radioactive labels and are suitable for a range of imaging applications. nih.gov

A variety of fluorescent dyes, spanning the visible to near-infrared (NIR) range, can be attached to diphosphonate molecules. nih.govresearchgate.net NIR dyes are particularly advantageous for in vivo imaging because they minimize tissue autofluorescence. nih.gov These probes are designed to bind with high affinity to hydroxyapatite, the main mineral component of bone. revvity.comrevvity.com

Commercially available fluorescent probes, such as the IVISense Osteo series, are designed as bisphosphonate imaging agents. revvity.com These probes can be used to image areas of microcalcification and bone remodeling. revvity.com For example, IVISense Osteo 680 has an excitation wavelength of 668 ± 10 nm and an emission wavelength of 687 ± 10 nm. revvity.com

Researchers have developed toolkits of fluorescent probes with varying spectroscopic properties and bone mineral binding affinities. nih.gov These probes have been used to study the differential distribution of bisphosphonates based on their affinity for bone mineral. nih.gov Studies have shown that lower affinity compounds can diffuse more deeply into the bone matrix. nih.gov For instance, fluorescently labeled zoledronate has been used to identify the specific cell types that can internalize bisphosphonates. nih.gov Another fluorescent probe, BactVue, which incorporates a zinc(II)-dipicolylamine complex, has been developed for targeting and imaging intracellular bacterial infections. rsc.org

Interactive Table: Examples of Fluorescent Diphosphonate Probes

| Probe Name | Fluorophore | Diphosphonate | Application | Reference |

| IVISense Osteo 680 | NIR Dye | Bisphosphonate | In vivo bone imaging | revvity.comrevvity.com |

| IVISense Osteo 750 | NIR Dye | Bisphosphonate | In vivo bone imaging | revvity.com |

| IVISense Osteo 800 | NIR Dye | Bisphosphonate | In vivo bone imaging | revvity.com |

| 5-FAM-RIS | 5(6)-Carboxyfluorescein | Risedronate | Differential bone distribution studies | nih.gov |

| AF647-ZOL | Alexa Fluor 647 | Zoledronate | Assessing bone-targeting potential | researchgate.net |

| BactVue | Near-infrared cyanine | - | Imaging intracellular bacteria | rsc.org |

Positron Emission Tomography (PET) offers high-resolution imaging and has become an important modality in diphosphonate research. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable decay properties and a half-life of approximately 110 minutes, which allows for centralized production and distribution. acs.orgnih.gov

While ⁹⁹mTc-labeled diphosphonates have been the standard for bone scintigraphy, ¹⁸F-sodium fluoride (B91410) (¹⁸F-NaF) has emerged as a superior PET tracer for skeletal imaging. ajronline.orgsnmjournals.org ¹⁸F-NaF exhibits high and rapid bone uptake with very fast blood clearance, resulting in high bone-to-background image contrast in a short time. snmjournals.org Comparative studies have shown that ¹⁸F-fluoride PET is more accurate than ⁹⁹mTc-diphosphonate SPECT for identifying both malignant and benign skeletal lesions. snmjournals.org The combination of ¹⁸F-fluoride PET with CT (PET/CT) further improves specificity and accuracy. snmjournals.org

The development of ¹⁸F-labeled diphosphonate analogues is an active area of research. The goal is to create probes that combine the bone-targeting properties of diphosphonates with the superior imaging characteristics of PET. nih.gov The development of ¹⁸F-labeled probes also extends to other applications, such as pretargeted imaging strategies. For example, ¹⁸F-labeled trans-cyclooctene (B1233481) (TCO) derivatives have been developed for bioorthogonal pretargeted imaging, which allows for the specific visualization of tumors. acs.org

Development of Fluorescent Diphosphonate(1-) Probes for In Vitro and In Vivo Research

Electrophoretic and Electroanalytical Approaches

A broad range of electrophoretic and electroanalytical methods are employed in the analysis of diphosphonates, offering diverse capabilities for separation, identification, and quantification. nih.govcapes.gov.br

As discussed in section 5.2.2, capillary electrophoresis (CE) is a powerful tool for diphosphonate analysis. researchgate.net Various CE modes, including capillary zone electrophoresis (CZE), have been developed and validated for determining diphosphonates and their impurities in bulk drug substances. nih.govresearchgate.net The technique's high separation efficiency and the ability to couple it with mass spectrometry make it a versatile analytical method. nih.gov

Electroanalytical techniques, such as voltammetry, also find application in diphosphonate research. These methods are based on measuring the current response of an electroactive substance to an applied potential. journalspub.com Techniques like cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) can provide information about the redox properties of molecules and are known for their high sensitivity and rapid analysis times. journalspub.com While not as commonly reported for diphosphonates as chromatographic and electrophoretic methods, electroanalytical approaches represent a potential avenue for developing simple and sensitive detection methods.

A review of analytical methods for bisphosphonates highlights the utility of various techniques, including liquid and gas phase separations, as well as electrophoretic and electroanalytical approaches, for both bioanalytical and pharmaceutical quality control applications. nih.govcapes.gov.br

Computational Modeling and Simulation in Diphosphonate 1 Research

Molecular Dynamics Simulations of Diphosphonate(1-) Interactions with Biominerals

Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic interactions between diphosphonate(1-) molecules and biomineral surfaces, such as hydroxyapatite (B223615) (HAP), the primary mineral component of bone. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of adsorption processes and binding mechanisms.

Research using MD simulations has demonstrated that diphosphonates, like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), form ordered adsorption layers on the HAP surface. nih.gov The simulations reveal that the phosphonic acid functional groups play a dominant role in the adsorption process through the formation of electrovalent bonds with the calcium ions (Ca²⁺) on the HAP surface. nih.gov Studies have also shown that while both HEDP and water molecules form structured layers near the HAP surface, HEDP has a preferential accumulation at the interface. nih.gov

Simulations involving various pamidronate analogs on the HAP (100) surface have indicated that the strength of the interaction, calculated from binding energies which include van der Waals and electrostatic forces, correlates with their experimentally determined antiresorptive potency. nih.gov This suggests that the ability of the oxygen atoms in the phosphate (B84403) groups to donate electrons is a key factor in their biological activity. nih.gov The conformation of the diphosphonate molecules on the mineral surface is also a critical determinant of interaction energy. For instance, on the (001) face of hydroxyapatite, both phosphonate (B1237965) groups of ligands like HEDP and alendronate interact with a surface Ca²⁺ ion. researchgate.net However, the folding of longer side chains, as seen in neridronate, can lead to less effective interaction compared to molecules with shorter side chains like alendronate. researchgate.net

The environment, such as the degree of confinement within nanopores, also significantly impacts these interactions. MD simulations of hydroxyapatite nanopores have shown that nanoconfinement and the presence of solvated ions can slow down the dynamics of water molecules at the HAP-solution interface, which in turn can influence the reactivity of the surface and the kinetics of processes like crystal growth. mdpi.com

Table 1: Key Findings from Molecular Dynamics Simulations of Diphosphonate(1-)-Biomineral Interactions

| Diphosphonate Studied | Biomineral/Surface | Key Simulation Findings | Reference |

|---|---|---|---|

| Pamidronate and analogs | Hydroxyapatite (100) face | Interaction strength correlates with antiresorptive potency; electron-donating ability of phosphate oxygens is crucial. | nih.gov |

| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Nano-hydroxyapatite | HEDP forms an ordered adsorption layer; electrovalent bonds between phosphonate groups and surface Ca²⁺ are dominant. | nih.gov |

| MDP, HEDP, Alendronate, Neridronate | Hydroxyapatite (001), (010), (100) faces | Both phosphonate groups interact with surface Ca²⁺ on the (001) face; side chain conformation affects interaction energy. | researchgate.net |

| General Diphosphonates | Hydroxyapatite Nanopores | Nanoconfinement and solvated ions alter water dynamics at the interface, affecting surface reactivity. | mdpi.com |

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and bonding characteristics of diphosphonate(1-) compounds. idosr.orgwikipedia.org These calculations are crucial for determining properties like charge distribution, molecular orbital energies, and the precise nature of the chemical bonds involved in their interactions. koreascience.krornl.gov

DFT studies have been employed to investigate the interaction of various bisphosphonates with the hydroxyapatite (HAP) (100) surface. nih.gov By calculating properties such as the partial Mulliken oxygen atomic charges, researchers have been able to quantify the electron-donating capabilities of the phosphate groups, which is closely linked to their biological function. nih.gov These theoretical calculations have established a correlation between the calculated interaction strength and the experimental inhibitory concentrations (pIC₅₀ values). nih.gov

Furthermore, DFT calculations have been used to explore the substituent effect on the geometric and electronic structures of technetium-99m-labeled diphosphonate complexes. koreascience.kr These studies revealed that electron-donating substituents can increase the energy gap between frontier orbitals, which has implications for the stability and properties of these radiopharmaceuticals. koreascience.kr The charge distribution analyses from these models show a significant ligand-to-metal electron donation, which is a key aspect of their coordination chemistry. koreascience.kr

Ab initio DFT methods have also been used to determine the adsorption energies of bisphosphonates onto the HAP (001) surface, providing a ranking of binding affinities that parallels experimental observations. arxiv.org For example, studies on zoledronic acid have provided atomistic insights into its strong binding affinity, showing significant charge movement between the molecule and the HAP surface. arxiv.org These calculations highlight the importance of hydrogen bonding between the hydroxyl groups of the bisphosphonates and the oxygen atoms of the HAP surface in achieving strong binding. arxiv.org

Table 2: Applications of QM/DFT in Diphosphonate(1-) Research

| System Studied | Computational Method | Key Insights Gained | Reference |

|---|---|---|---|

| Pamidronate analogs and HAP (100) surface | DFT (B3LYP/6-31G*) | Calculated partial atomic charges and binding energies; correlated interaction strength with antiresorptive potency. | nih.gov |

| Tc-99m-labeled diphosphonates | DFT | Investigated substituent effects on geometric and electronic structures; established structure-activity relationships. | koreascience.kr |

| 8 different bisphosphonates and HAP (001) surface | ab initio DFT | Calculated adsorption energies to evaluate binding affinity; highlighted the role of hydrogen bonding and P-C-P structure. | arxiv.org |

| Zoledronic acid and HAP (001) surface | ab initio DFT | Determined adsorption energies at different monolayer coverages; provided insight into charge transfer upon adsorption. | arxiv.org |

Docking Studies and Enzyme-Ligand Interactions for Diphosphonate(1-)